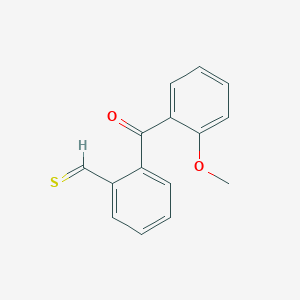
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and a carboxylic acid group attached to a tetrahydroquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, which involves the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: The compound is used as a probe to investigate biological pathways and mechanisms.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2-Phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 2-(4-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- 2-(3-Chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C18H18BrNO2 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H18BrNO2/c1-18(2)10-16(11-4-3-5-13(19)8-11)20-15-7-6-12(17(21)22)9-14(15)18/h3-9,16,20H,10H2,1-2H3,(H,21,22) |
InChI 键 |
RESYDPFIJYYXEK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(NC2=C1C=C(C=C2)C(=O)O)C3=CC(=CC=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


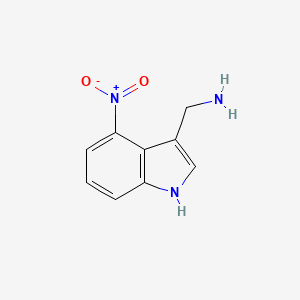
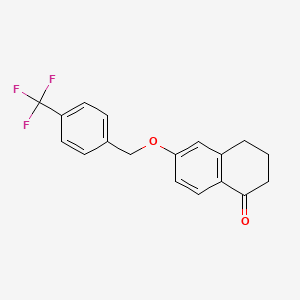
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13089693.png)
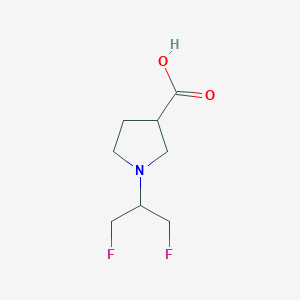
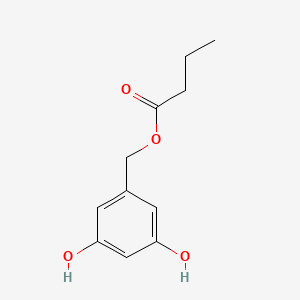
![2-Methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13089730.png)

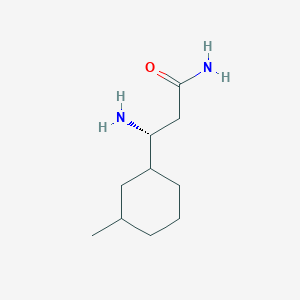


![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
